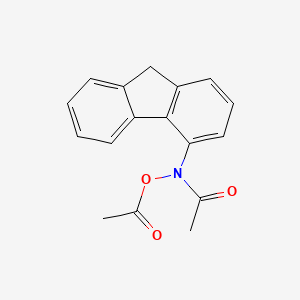![molecular formula C16H13IN2O3S B13943233 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 531541-11-4](/img/structure/B13943233.png)
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C16H13IN2O3S This compound is characterized by the presence of an iodine atom, a benzoic acid moiety, and a thioamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including iodination, acylation, and thioamide formation. One common synthetic route is as follows:
Iodination: The starting material, 2-amino benzoic acid, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium to yield 5-iodo-2-amino benzoic acid.
Acylation: The iodinated product is then acylated with 2-methylbenzoyl chloride in the presence of a base like pyridine to form 5-iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid.
Thioamide Formation: Finally, the acylated product undergoes thioamide formation by reacting with thiourea in an appropriate solvent such as ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfonamide or reduced to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thioamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the thioamide group.
Major Products Formed
Substitution: Products such as 5-azido-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Oxidation: Products such as 5-iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid.
Reduction: Products such as this compound.
科学的研究の応用
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and thioamide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects.
類似化合物との比較
Similar Compounds
5-Iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid): Lacks the thioamide group, which may result in different reactivity and biological activity.
2-Iodo-5-methylbenzoic acid: Lacks the acyl and thioamide groups, making it less complex and potentially less active in certain applications.
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid: Contains a carbamoyl group instead of a thioamide group, which may alter its chemical and biological properties.
Uniqueness
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both an iodine atom and a thioamide group, which confer distinct reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
特性
CAS番号 |
531541-11-4 |
|---|---|
分子式 |
C16H13IN2O3S |
分子量 |
440.3 g/mol |
IUPAC名 |
5-iodo-2-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13IN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-13-7-6-10(17)8-12(13)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
InChIキー |
FHJWJSZFTIYKRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)

![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)



